molecular formula C26H20ClN3O3 B2973417 17-[(4-chlorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene CAS No. 866348-35-8

17-[(4-chlorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No.: B2973417
CAS No.: 866348-35-8
M. Wt: 457.91
InChI Key: QJOCTLVCYXPFSR-UHFFFAOYSA-N
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Description

17-[(4-chlorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene is a useful research compound. Its molecular formula is C26H20ClN3O3 and its molecular weight is 457.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Quinoxaline derivatives, including those structurally similar to "5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline," are valuable for their industrial and pharmaceutical applications. A novel synthesis approach was demonstrated for isoxazolquinoxalin derivatives, highlighting their potential anti-cancer activity. This synthesis involves stirring specific reactants in chloroform, followed by crystallization to obtain the title compound as colorless crystals. Structural confirmation was achieved through X-ray diffraction, with additional DFT calculations and docking studies predicting anti-cancer activity (N. Abad et al., 2021).

Antimicrobial Activity

Research into pyrazoline derivatives, closely related to the compound , has shown that these compounds exhibit a wide range of therapeutic activities, including antimicrobial properties. One study focused on the synthesis of pyrazoline and amino cyanopyridine derivatives, highlighting their significant antimicrobial activities. This study underscores the potential of such compounds in developing new antimicrobial agents (V. R. Dangar et al., 2014).

Corrosion Inhibition

Quinoxaline derivatives have also been studied for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. Experimental and computational studies have shown that these compounds can significantly retard the corrosion process, offering mixed-type inhibitive action and forming protective films on metal surfaces (L. Olasunkanmi & E. Ebenso, 2019).

Properties

IUPAC Name

17-[(4-chlorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3/c1-31-19-8-4-17(5-9-19)25-21-15-30(14-16-2-6-18(27)7-3-16)22-13-24-23(32-10-11-33-24)12-20(22)26(21)29-28-25/h2-9,12-13,15H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOCTLVCYXPFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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